molecular formula C14H19NO B15068343 1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde

1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde

Cat. No.: B15068343
M. Wt: 217.31 g/mol
InChI Key: LUDLNAJVBGCJNI-UHFFFAOYSA-N
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Description

1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde can be synthesized through multicomponent reactions involving tetrahydroisoquinolines. These reactions often involve the use of catalytic systems and specific reaction conditions to achieve the desired product . For example, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies have been explored for the synthesis of C(1)-substituted tetrahydroisoquinolines .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using efficient and recyclable catalysts. These methods aim to improve atom economy, selectivity, and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), as well as reducing agents and various nucleophiles .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted tetrahydroquinolines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application and context . For example, it may interact with enzymes or receptors to modulate their activity and produce a desired therapeutic effect .

Comparison with Similar Compounds

1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific isobutyl substitution, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-(2-methylpropyl)-3,4-dihydro-2H-quinoline-2-carbaldehyde

InChI

InChI=1S/C14H19NO/c1-11(2)9-15-13(10-16)8-7-12-5-3-4-6-14(12)15/h3-6,10-11,13H,7-9H2,1-2H3

InChI Key

LUDLNAJVBGCJNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(CCC2=CC=CC=C21)C=O

Origin of Product

United States

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